molecular formula C10H8ClF3O B13585873 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one

1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B13585873
M. Wt: 236.62 g/mol
InChI Key: UARCSYWHNQQRJV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features both a chloro and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety. Common synthetic routes include:

    Aldol Condensation: This method involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide.

    Friedel-Crafts Acylation: This method involves the acylation of 3-chloro-4-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Chemical Reactions Analysis

1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the compound can yield alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.

Scientific Research Applications

1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chloro group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-one: This compound has a similar structure but with the chloro and trifluoromethyl groups in different positions.

    2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: This compound lacks the chloro group, which affects its chemical properties and reactivity.

The unique combination of chloro and trifluoromethyl groups in this compound makes it distinct from other similar compounds, providing it with unique chemical and biological properties.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O/c1-6(15)4-7-2-3-8(9(11)5-7)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

UARCSYWHNQQRJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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